molecular formula C12H18N2 B3054623 1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl- CAS No. 61360-90-5

1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl-

Cat. No.: B3054623
CAS No.: 61360-90-5
M. Wt: 190.28 g/mol
InChI Key: NFJWLCLFXMTMJT-UHFFFAOYSA-N
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Description

1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Chemical Reactions Analysis

1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl- undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to convert certain functional groups into their reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl- involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl- can be compared with other indole derivatives, such as:

  • 1H-Indole, 2,3-dihydro-1-methyl-
  • 1-Acetyl-6-aminoindoline
  • 1′,3′-Dihydro-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-(2H)-indole]

These compounds share a similar indole core structure but differ in their substituents, leading to variations in their chemical properties and biological activities .

Properties

IUPAC Name

1,2,3,3-tetramethyl-2H-indol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-8-12(2,3)10-6-5-9(13)7-11(10)14(8)4/h5-8H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJWLCLFXMTMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(N1C)C=C(C=C2)N)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473493
Record name 1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61360-90-5
Record name 1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl-
Reactant of Route 2
1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl-
Reactant of Route 3
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1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl-
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1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl-
Reactant of Route 5
1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl-
Reactant of Route 6
1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl-

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